Chloromethanol
Overview
Description
Chloromethanol, also known as chloromethyl alcohol, is an organic compound with the chemical formula CH3ClO. It is a colorless, volatile liquid with a pungent odor. This compound is a member of the halomethanol family and is primarily used as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloromethanol can be synthesized through several methods. One common method involves the reaction of methanol with chlorine gas in the presence of a catalyst. This reaction typically occurs at elevated temperatures and results in the formation of this compound and hydrogen chloride as by-products.
Another method involves the reaction of formaldehyde with hydrogen chloride. This reaction is carried out under acidic conditions and produces this compound as the main product.
Industrial Production Methods
In industrial settings, this compound is often produced through the chlorination of methanol. This process involves the reaction of methanol with chlorine gas in the presence of a catalyst, such as iron or copper chloride. The reaction is typically carried out at high temperatures and pressures to maximize yield.
Chemical Reactions Analysis
Types of Reactions
Chloromethanol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form formaldehyde and formic acid.
Reduction: It can be reduced to methanol in the presence of reducing agents.
Substitution: this compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as ammonia, amines, and thiols can react with this compound under basic or neutral conditions.
Major Products Formed
Oxidation: Formaldehyde and formic acid.
Reduction: Methanol.
Substitution: Various chloromethyl derivatives, depending on the nucleophile used.
Scientific Research Applications
Chloromethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: this compound is used in the study of enzyme-catalyzed reactions and as a reagent in biochemical assays.
Medicine: It is used in the synthesis of certain drugs and as a preservative in some pharmaceutical formulations.
Industry: this compound is used in the production of resins, plastics, and other industrial chemicals.
Mechanism of Action
Chloromethanol exerts its effects through various mechanisms, depending on the context of its use. In organic synthesis, it acts as a methylating agent, transferring its chloromethyl group to other molecules. In biological systems, this compound can interact with enzymes and other proteins, affecting their activity and function.
Comparison with Similar Compounds
Chloromethanol can be compared to other halomethanols, such as bromomethanol and iodomethanol. While all these compounds share similar chemical properties, this compound is unique in its reactivity and applications. For example, this compound is more commonly used in industrial applications due to its relative stability and availability compared to bromomethanol and iodomethanol.
List of Similar Compounds
- Bromomethanol (CH3BrO)
- Iodomethanol (CH3IO)
- Dithis compound (CH2Cl2O)
This compound’s unique properties and versatility make it a valuable compound in various fields of research and industry.
Biological Activity
Chloromethanol, also known as chloromethyl alcohol, is a chemical compound with significant biological activity. Its applications and effects have been studied in various contexts, particularly in environmental science and toxicology. This article provides a detailed overview of the biological activity of this compound, including its toxicity, bioremediation potential, and microbial interactions.
This compound is a halogenated methanol derivative characterized by the presence of a chlorine atom attached to a methanol molecule. Its chemical structure can be represented as:
This compound is primarily used in industrial applications, including as an intermediate in the synthesis of other chemicals.
Health Effects
This compound exhibits various toxic effects on biological systems, primarily through inhalation exposure. Studies have shown that exposure to this compound can lead to:
Minimal Risk Levels (MRLs)
The U.S. Agency for Toxic Substances and Disease Registry (ATSDR) has established MRLs for this compound based on its inhalation toxicity:
Exposure Route | Exposure Duration | MRL (ppm) | Critical Effect |
---|---|---|---|
Inhalation | Acute | 0.5 | Degeneration of cerebellar granule cells |
Inhalation | Intermediate | 0.3 | Impaired sensorimotor function |
These values indicate the lowest observed adverse effects in animal studies .
Biodegradation and Bioremediation Potential
This compound can undergo biodegradation through microbial activity. Research indicates that certain bacteria can utilize this compound as a carbon source, playing a role in bioremediation efforts to clean contaminated environments.
Microbial Degradation Pathways
Studies have identified specific bacterial strains capable of degrading this compound:
- Methylobacterium extorquens : This bacterium has been characterized for its ability to utilize this compound through the cmu pathway, which involves chloromethane dehalogenase enzymes .
- Alphaproteobacteria and Actinobacteria : These groups have shown potential for degrading this compound in soil environments, especially when methanol is present as an alternative substrate .
Case Studies
Several case studies highlight the practical applications of this compound degradation:
- Soil Microcosms : Laboratory experiments demonstrated that the presence of methanol significantly increased the degradation rates of this compound in soil microcosms, indicating a synergistic effect between these compounds .
- Field Applications : Bioremediation strategies employing indigenous microbial communities have been successful in reducing this compound levels in contaminated sites, showcasing the effectiveness of natural attenuation processes .
Properties
IUPAC Name |
chloromethanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3ClO/c2-1-3/h3H,1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCUPGIHTCQJCSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40456901 | |
Record name | Methanol, chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40456901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
66.49 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15454-33-8 | |
Record name | Methanol, chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40456901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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